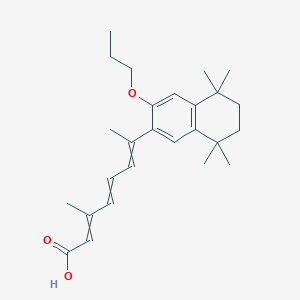
terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare-earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium can be synthesized through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Commercial production of this compound typically involves solvent-solvent extraction and ion-exchange techniques. This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4 \text{O}_7 ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature furnace.
Substitution: Halogens like chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: Pure this compound metal.
Substitution: this compound halides (TbCl3, TbBr3, TbI3).
Aplicaciones Científicas De Investigación
Terbium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- This compound compounds are used as green phosphors in fluorescent lamps, computer monitors, and TV screens that use cathode-ray tubes .
Biology and Medicine:
- This compound-based nanoparticles are used in bioimaging and biosensors due to their strong luminescence properties. They are also used in fluorescence imaging for diagnostic measurements .
- This compound isotopes, such as this compound-161, are used in targeted radionuclide therapy for cancer treatment. This compound-161 emits beta particles and gamma radiation, making it effective in killing cancer cells .
Industry:
Mecanismo De Acción
The mechanism of action of terbium, particularly in its biomedical applications, involves its luminescent and radioactive properties. This compound-161, for example, decays by emitting beta particles and gamma radiation. These emissions can effectively target and destroy cancer cells. The short-ranged electrons emitted by this compound-161 are particularly effective in eliminating microscopic metastases that are not visible on imaging scans .
In bioimaging, this compound-based nanoparticles exhibit strong luminescence, which allows for high-resolution imaging of biological tissues. The luminescence is due to the electronic transitions within the this compound ions, which emit light when excited by an external energy source .
Comparación Con Compuestos Similares
Cerium (Ce): Like terbium, cerium can exist in multiple oxidation states and is used in various industrial applications.
Dysprosium (Dy): Dysprosium is another lanthanide with similar magnetic properties to this compound.
Uniqueness of this compound:
- This compound’s strong luminescence and magnetic properties make it unique among the lanthanides. Its ability to emit green light is particularly valuable in display technologies and bioimaging applications .
- This compound-161’s emission of short-ranged electrons makes it superior to other radionuclides like lutetium-177 for targeted radionuclide therapy .
Propiedades
Número CAS |
8016-84-0 |
|---|---|
Fórmula molecular |
Tb84 |
Peso molecular |
13349.730 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/84Tb |
Clave InChI |
JLQZHBHELGBCLX-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
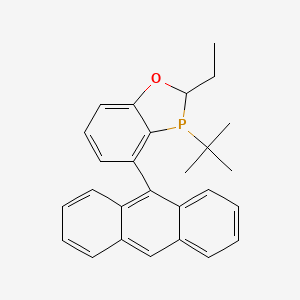
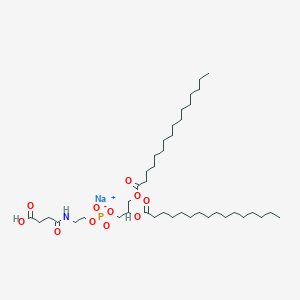
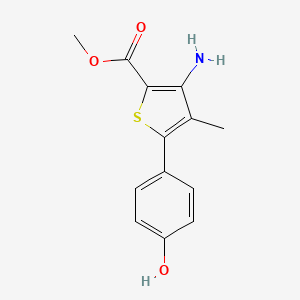
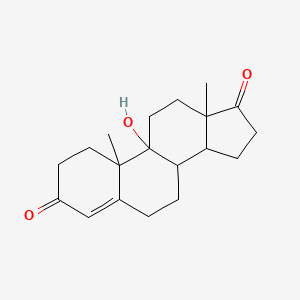
![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
